![molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1](/img/structure/B77070.png)

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

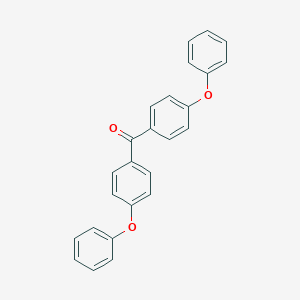

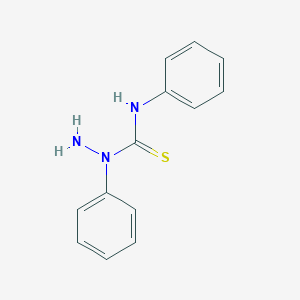

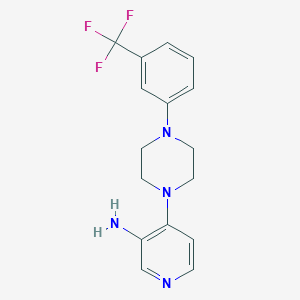

The compound “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The synthesis involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature condition .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Chemical Reactions Analysis

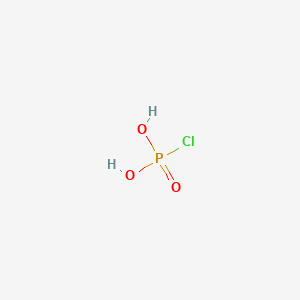

The chemical reactions involved in the synthesis of these compounds include an amidation reaction . The structures of the new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Applications De Recherche Scientifique

Electrochemical Studies

The compound can be used in electrochemical studies. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), a similar compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .

Synthesis of New Compounds

AMT has been used to synthesize 24 new compounds . The structures of these compounds were confirmed by 1H NMR and 13C NMR . This suggests that “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” could also be used in the synthesis of new compounds.

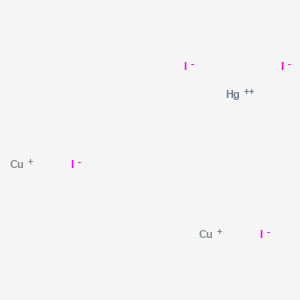

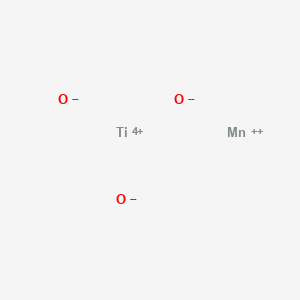

Treatment of Metal-Polluted Water

1,3,4-thiadiazole-2,5-dithiol, a related compound, forms polymers with metals and can be useful in the treatment of metal-polluted water . This suggests that “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” might also have applications in environmental remediation.

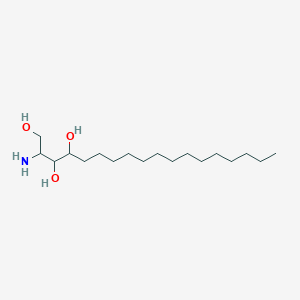

Biological Activity

1,3,4-thiadiazole derivatives, including AMT, display a variety of biological activities . These activities include antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions . Therefore, “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” might also have potential biological applications.

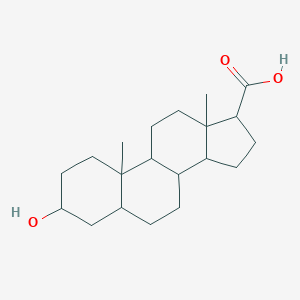

Drug Development

Thiadiazoles are one of the privileged structural fragments in drug development . They give rise to compounds with varied bioactivities, such as anticancer, antimicrobial, and antiviral properties . Therefore, “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” could potentially be used in the development of new drugs.

6. Determination of Tellurium in Indium Phosphide 1,3,4-thiadiazole-2,5-dithiol was used in the determination of tellurium in indium phosphide doped with cadmium telluride by electrothermal atomic absorption spectrometry . This suggests that “5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol” might also have applications in analytical chemistry.

Mécanisme D'action

Mode of Action

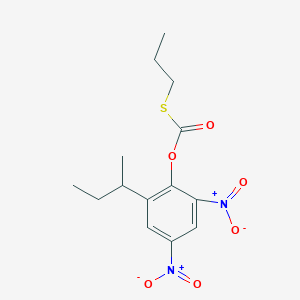

It is known that thiadiazole derivatives can interact with biological targets through the formation of covalent bonds, primarily due to the presence of a mercapto group .

Pharmacokinetics

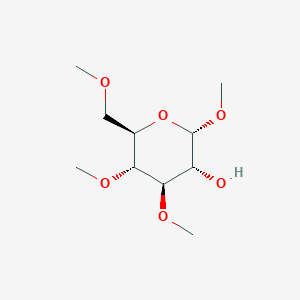

Its molecular weight of 326.53 suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities , suggesting that this compound might also have similar effects.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, the compound’s reactivity might be affected by the pH of the environment

Propriétés

IUPAC Name |

5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJDOURKFUWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370770 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10486-54-1 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.